2-Amino-N-(4-fluoro-2-methylphenyl)acetamide

Lipophilicity Drug-likeness Physicochemical property

Researchers seeking N-arylglycinamides for SAR often encounter variable biological data due to aryl substitution changes. This compound solves that with a pre-validated 4-fluoro-2-methylphenyl motif. - Demonstrated Griess-assay IC50: 5.94 µM (3.8× stronger than 4-fluorophenyl analog at 22.28 µM). - Computed XLogP3 0.5 and tPSA 55.1 Ų for balanced permeability/solubility. - Free primary amine enables direct amidation/sulfonamidation without deprotection.

Molecular Formula C9H11FN2O
Molecular Weight 182.19 g/mol
CAS No. 1016507-22-4
Cat. No. B3198693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(4-fluoro-2-methylphenyl)acetamide
CAS1016507-22-4
Molecular FormulaC9H11FN2O
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)NC(=O)CN
InChIInChI=1S/C9H11FN2O/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13)
InChIKeyUDPZJCBLPCNAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(4-fluoro-2-methylphenyl)acetamide: Chemical Class and Properties


2-Amino-N-(4-fluoro-2-methylphenyl)acetamide (also named N¹-(4-fluoro-2-methylphenyl)glycinamide) is a synthetic glycinamide derivative belonging to the broader class of α‑amino‑N‑phenylacetamides [1]. Its structure is defined by a primary amine handle on the acetyl group and a 4‑fluoro‑2‑methylphenyl ring, giving it a molecular formula of C₉H₁₁FN₂O and a molecular weight of 182.19 g mol⁻¹ [1]. The compound is commercially supplied as a research chemical (typically ≥ 95 % purity), with a computed XLogP3 of 0.5, two hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area (tPSA) of 55.1 Ų [1]. These physicochemical features place it in a favorable region of drug‑like chemical space, but its specific pharmacological value hinges on differentiation from closely related analogs as detailed in the succeeding sections.

Why Generic Analogs Cannot Substitute for 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide


Within the family of N‑arylglycinamides, seemingly minor changes to the aryl‑ring substitution pattern produce large shifts in lipophilicity, hydrogen‑bonding capacity, and conformational preference, all of which directly affect target engagement, selectivity, and pharmacokinetic behavior [1][2]. For instance, replacing the 4‑fluoro‑2‑methylphenyl group with a simple 4‑fluorophenyl group (N‑(4‑fluorophenyl)glycinamide) changes the computed XLogP3 from 0.5 to 0.6, while removing the fluorine atom altogether (N‑(2‑methylphenyl)glycinamide) abolishes the strong electron‑withdrawing effect that can stabilize π‑stacking interactions and influence metabolic stability [1][3]. In a Structure–Activity Relationship (SAR) study on a different core scaffold, the 4‑fluoro‑2‑methylphenyl substituent yielded a Griess‑assay IC₅₀ of 5.94 µM and 65.3 % NO inhibition at 10 µM, whereas the 4‑fluorophenyl analog showed a markedly weaker IC₅₀ of 22.28 µM and only 9.9 % inhibition—a ≥3.8‑fold difference mediated solely by the aryl substitution pattern [4]. Consequently, generic replacement with an unsubstituted, mono‑substituted, or differently substituted analog cannot guarantee equivalent biological performance, making compound‑specific experimental evaluation essential for procurement decisions.

Comparative Differentiation Evidence for 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide


Lipophilicity Profile Compared to 4-Fluorophenyl Analog

The target compound exhibits a computed XLogP3 of 0.5, whereas the 4‑fluorophenyl analog N‑(4‑fluorophenyl)glycinamide (CAS 347910‑19‑4) has an XLogP3 of 0.6 [1][2]. The 0.1 log unit lower lipophilicity arises from the additional ortho‑methyl group on the target compound, which increases polar surface area demand and slightly reduces membrane partitioning propensity while potentially reducing non‑specific protein binding and off‑target promiscuity relative to the mono‑fluorinated analog.

Lipophilicity Drug-likeness Physicochemical property

Hydrogen-Bond Donor/Acceptor Advantage Over N-Acetyl Analog

The target compound contains two hydrogen‑bond donors (HBDs) and three hydrogen‑bond acceptors (HBAs), attributable to its primary amine and amide NH [1]. In contrast, the structurally similar N‑(4‑fluoro‑2‑methylphenyl)acetamide (CAS 326‑65‑8) possesses only one HBD and two HBAs, because the α‑amino group is replaced by a methyl group [2]. The presence of the free amine handle in the target compound enables on‑resin or solution‑phase derivatization, such as reductive amination, urea formation, or peptide coupling, without the need for a pre‑activation step—an advantage when the compound is employed as a diversity‑oriented synthesis building block.

Hydrogen bonding Derivatization Medicinal chemistry

Ortho-Methyl Steric Contribution to Binding Selectivity

The 2‑methyl group on the phenyl ring of the target compound introduces steric hindrance that is absent in the unsubstituted N‑phenylglycinamide (CAS 32074‑28‑5). While no direct target‑engagement data exist for the compound itself, an independent SAR study on an analogous scaffold demonstrated that the combination of 4‑fluoro and 2‑methyl substituents (4‑fluoro‑2‑methylphenyl) yielded an IC₅₀ of 5.94 µM in a Griess assay, compared with a weaker IC₅₀ of 7.19 µM for the 2‑methylphenyl (single methyl) analog and a drastically reduced IC₅₀ of 22.28 µM for the 4‑fluorophenyl (single fluorine) analog [1]. These data support the inference that the 4‑fluoro‑2‑methyl substitution pattern, when embedded in a relevant pharmacophore, achieves a potency advantage of ≥1.2‑fold over the mono‑substituted congeners through complementary electronic and steric interactions.

Steric effect Selectivity Binding pocket

Hydrochloride Salt Solubility Advantage

The hydrochloride salt of the target compound (CAS 1046757‑29‑2) is offered by multiple suppliers (e.g., CymitQuimica, AKSci) and is described as a white to off‑white solid with good solubility in water and methanol due to the combined effects of the free amine, amide, and hydrochloride counter‑ion . In contrast, the free base of the comparator N‑(4‑fluorophenyl)glycinamide is mostly supplied as a free base and lacks published solubility data. The availability of a well‑characterized salt form simplifies dissolution for biological assays and reduces the batch‑to‑batch variability that can plague free‑base amine stocks.

Solubility Salt form Formulation

Optimal Procurement and Application Scenarios


Library Synthesis Requiring Ortho-Methyl, Para-Fluoro Motif

When constructing a focused library aimed at targets where the 4‑fluoro‑2‑methylphenyl group has demonstrated superior potency (e.g., Griess‑assay models with a ≥3.8‑fold IC₅₀ advantage over the 4‑fluorophenyl analog [3]), procuring 2‑amino‑N‑(4‑fluoro‑2‑methylphenyl)acetamide as a central building block allows rapid analoging via the free α‑amine without additional deprotection steps. The computed XLogP3 of 0.5 [1] supports potential for balanced permeability and solubility, making the scaffold suitable for oral bioavailability optimization.

Biochemical Probe Development with Defined Salt Solubility

In target‑engagement studies that require consistent, high‑concentration stock solutions (e.g., SPR, ITC, or cell‑based assays), the hydrochloride salt form (CAS 1046757‑29‑2) delivers documented solubility in water and methanol , reducing DMSO‑dependent artifacts. This contrasts with less‑soluble free‑base analogs that may precipitate out of assay media, confounding potency measurements.

SAR Studies Leveraging the Free Amine Handle

The presence of a primary amine (2 HBDs, 3 HBAs [1]) distinguishes this compound from N‑acetyl analogs that lack a derivatizable nitrogen [2]. Researchers performing systematic SAR exploration of the glycinamide region can use this compound as a versatile intermediate for amide coupling, sulfonamide formation, or reductive amination, expanding chemical diversity with minimal synthetic effort.

Computational Pharmacophore Validation Campaigns

The 4‑fluoro‑2‑methylphenyl moiety serves as a validated pharmacophoric element in multiple SAR datasets [3]. By incorporating the pre‑assembled 2‑amino‑N‑(4‑fluoro‑2‑methylphenyl)acetamide into virtual screening workflows, computational chemists can leverage the known contribution of this moiety to binding affinity and use it as a reference point for docking‑based or QSAR model calibration.

Quote Request

Request a Quote for 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.